molecular formula C9H9FO2 B2755169 1-(4-Fluoro-2-hydroxyphenyl)propan-1-one CAS No. 247230-94-0

1-(4-Fluoro-2-hydroxyphenyl)propan-1-one

Cat. No.: B2755169
CAS No.: 247230-94-0
M. Wt: 168.167
InChI Key: GFYDYQHYABTTSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluoro-2-hydroxyphenyl)propan-1-one is a chemical compound with the molecular formula C9H9FO2 and a molecular weight of 168.17 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-member ring with two nitrogen atoms at different positions .

Scientific Research Applications

Antimicrobial Activity

Nagamani, Anjaiah, Praveen, and Jalapathi (2018) synthesized novel compounds from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, which were characterized and evaluated for their antimicrobial activity. This study highlights the potential pharmaceutical applications of derivatives of 1-(4-Fluoro-2-hydroxyphenyl)propan-1-one in combating microbial infections (M. Nagamani et al., 2018).

Photophysical Properties

Kumari, Varghese, George, and Sudhakar (2017) investigated the solvatochromic effects on absorption and fluorescence spectra of chalcone derivatives, including compounds structurally related to this compound. Their findings contribute to understanding the impact of solvent polarity on the photophysical properties of such compounds, with implications for their use in sensor technologies and material sciences (Rekha Kumari et al., 2017).

Molecular Logic System Applications

Zhang, Su, Ma, and Tian (2008) developed a novel fluorophore based on the structural framework similar to this compound, demonstrating its application as a multiple-mode molecular logic system responsive to pH, solvent polarity, and Hg2+ ions. This research showcases the compound's potential in developing advanced molecular sensors and logic devices (Dong Zhang et al., 2008).

Crystal Structure and Hydrogen Bonding

Butcher, Jasinski, Narayana, Lakshmana, and Yathirajan (2007) characterized the crystal structure of a molecule closely related to this compound, focusing on the coplanarity of phenyl groups and the prop-2-en-1-one linkage, as well as intermolecular hydrogen bonding. This study provides insight into the structural characteristics that could influence the compound's interactions and stability in various applications (R. Butcher et al., 2007).

Fuel-Cell Applications

Bae, Miyatake, and Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone) block copolymers incorporating fluorenyl groups, utilizing bis(4-fluorophenyl)sulfone as a comonomer. Their research into the proton conductivity and mechanical properties of these materials underlines the potential of this compound derivatives in fuel-cell membrane technology (Byungchan Bae et al., 2009).

Properties

IUPAC Name

1-(4-fluoro-2-hydroxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYDYQHYABTTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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